molecular formula C7H17NO4S B580196 N,N-bis(2-methoxyethyl)methanesulfonamide CAS No. 1344086-67-4

N,N-bis(2-methoxyethyl)methanesulfonamide

Cat. No.: B580196
CAS No.: 1344086-67-4
M. Wt: 211.276
InChI Key: RAOMMQIOJPLOQS-UHFFFAOYSA-N
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Description

N,N-bis(2-methoxyethyl)methanesulfonamide: is a chemical compound with the molecular formula C7H17NO4S and a molecular weight of 211.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N,N-bis(2-methoxyethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N,N-bis(2-methoxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : N,N-bis(2-methoxyethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets by binding to active sites or altering their conformation . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N,N-bis(2-methoxyethyl)methanesulfonamide is unique due to its methoxyethyl groups, which provide distinct chemical properties and reactivity compared to other sulfonamides. These properties make it suitable for specific applications in research and industry .

Biological Activity

N,N-bis(2-methoxyethyl)methanesulfonamide (also known as MES) is a sulfonamide compound with significant biological activity, particularly in biochemical and pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

This compound has the molecular formula C7H17N1O4SC_7H_{17}N_1O_4S and a molecular weight of approximately 195.29 g/mol. The compound features two methoxyethyl groups attached to a central methanesulfonamide moiety, which enhances its solubility and reactivity compared to other sulfonamides .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modify the activity of these targets by binding to active sites or altering their conformation, which is critical for enzyme function . Its sulfonamide structure is known to inhibit bacterial growth by interfering with folic acid synthesis, a mechanism common among sulfonamide antibiotics .

Biological Activities

This compound exhibits various biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of this compound:

  • Antimicrobial Screening : A study demonstrated that derivatives of methanesulfonamides showed significant antibacterial activity against various pathogens. The results indicated that modifications in the side chains could enhance efficacy against resistant strains .
  • Enzymatic Assays : In enzymatic assays, this compound was shown to be an effective buffer that maintained pH stability, crucial for accurate enzyme kinetics measurements .
  • Pharmacological Applications : Research indicated that compounds similar in structure to this compound have been evaluated for their pharmacological properties, including their roles as enzyme inhibitors and potential therapeutic agents in various diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented:

Compound NameMolecular StructureKey Features
N,N-dimethylmethanesulfonamideSimilar structure with methyl groupsCommonly used as a solvent; lower reactivity
N,N-diethylmethanesulfonamideEthyl groups instead of methoxyethylDifferent solubility and biological activity
N,N-bis(2-(methylsulfonyloxy)ethyl) methanesulfonamideContains methylsulfonyloxy groupsExhibits distinct antimicrobial properties

The distinct methoxyethyl groups in this compound contribute to its unique chemical properties and reactivity compared to other sulfonamides.

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO4S/c1-11-6-4-8(5-7-12-2)13(3,9)10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOMMQIOJPLOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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